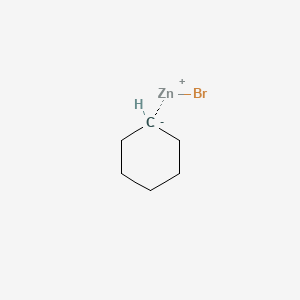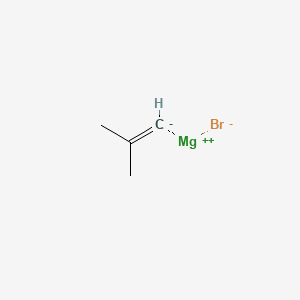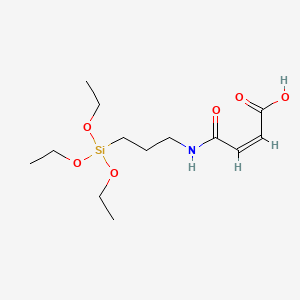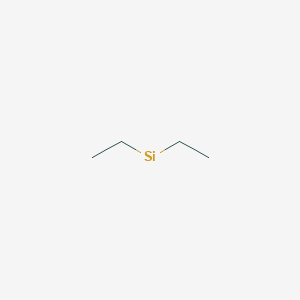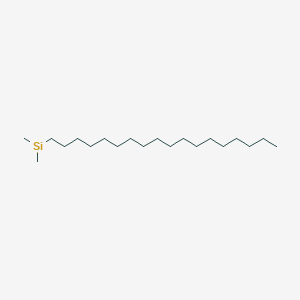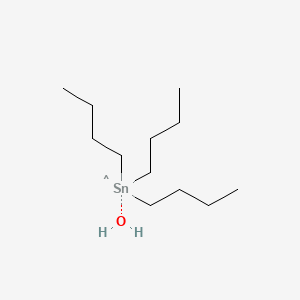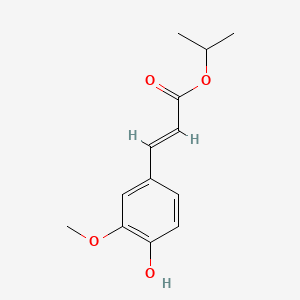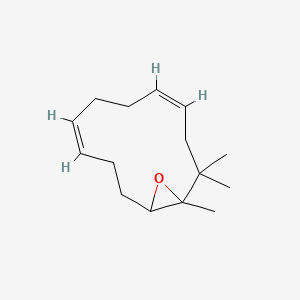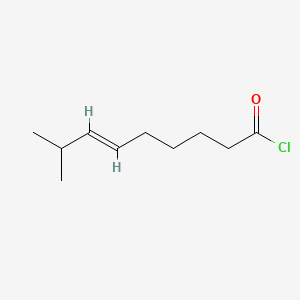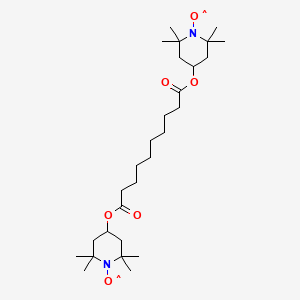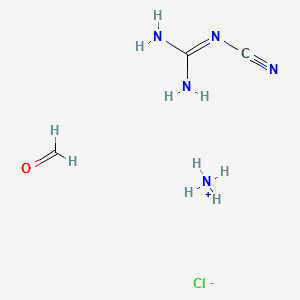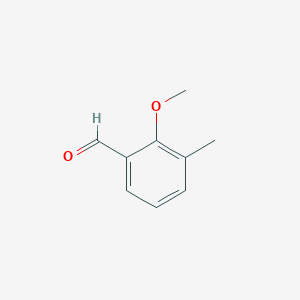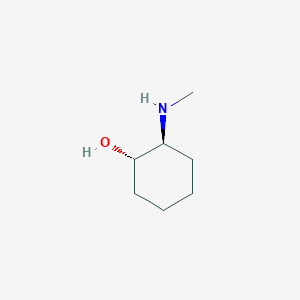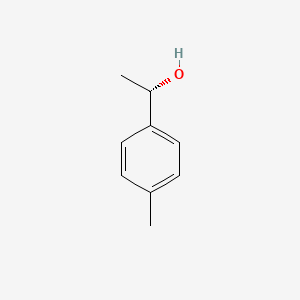
(S)-1-(4-甲基苯基)乙醇
描述
(S)-1-(4-Methylphenyl)ethanol, also known as (S)-1-allyl-4-methylbenzene, is an organic compound that has a wide range of applications in the fields of science, medicine, and engineering. It is a chiral compound and is the most abundant form of the arylalkyl alcohols, which are important components of many natural products. It is used in the synthesis of drugs, polymers, and other materials, and has been studied for its potential to act as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent.
科学研究应用
酶催化水解优化:该化合物被用作合成特定药物中的关键手性中间体。一项研究专注于使用来自枯草芽孢杆菌的冷适应酯酶对其乙酸乙酯形式进行酶催化水解,为生物生产进行优化,在特定条件下显著提高对映选择性,展示了其在制药合成中的潜力 (Liu, Zheng, Imanaka, & Xu, 2014)。
生物催化生产:另一项研究突出了使用双歧杆菌酸乳制作(S)-1-(4-甲氧基苯基)乙醇,一种结构类似的分子的生物催化生产。该研究优化了各种实验条件,如pH值、温度和孵育时间,导致高产率和对映过量。这种化合物对合成抗组胺药和其他药物中间体至关重要 (Kavi, Özdemir, Dertli, & Şahin, 2021)。
代谢研究:另一个应用观察到在代谢形成和合成具有潜在降胆固醇作用的结构相关化合物中。这项研究提供了关于某些药物代谢的生物转化的见解,突出了这些化合物在药物代谢和治疗效果中的重要性 (Sinsheimer et al., 1976)。
纳米混合生物催化剂应用:该化合物的衍生物已被用于研究纳米混合生物催化剂对二级醇的动力学分辨。这项研究在异质催化领域和对手性纯手性药物的生产中具有关键意义 (Galvão et al., 2018)。
香料材料评估:虽然与(S)-1-(4-甲基苯基)乙醇不直接相关,但已对类似化合物的香料潜力进行了评估。这些材料,包括各种芳基烷基醇,在香料行业中发挥重要作用,因为它们具有独特的气味特性 (Scognamiglio, Jones, Letizia, & Api, 2012)。
属性
IUPAC Name |
(1S)-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199180 | |
| Record name | 1-p-Tolylethanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Methylphenyl)ethanol | |
CAS RN |
51154-54-2 | |
| Record name | 1-p-Tolylethanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-p-Tolylethanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-P-TOLYLETHANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQX72AAKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

